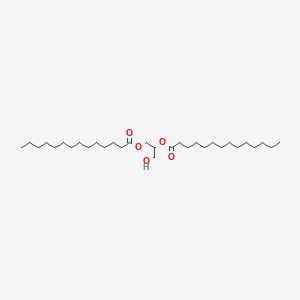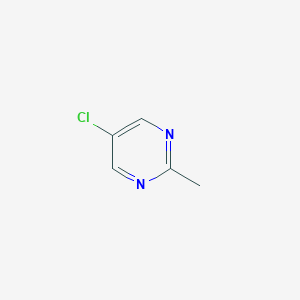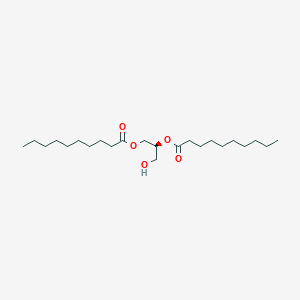
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that belongs to the class of thiazoles. It has been extensively studied for its potential applications in various scientific fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. In the pharmaceutical industry, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of bacteria and viruses by interfering with their cellular processes.
Biochemische Und Physiologische Effekte
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) has been found to exhibit various biochemical and physiological effects. In the pharmaceutical industry, it has been found to exhibit cytotoxic, antiproliferative, and antiangiogenic effects. It has also been found to exhibit antiviral and antibacterial effects. In the agricultural industry, it has been found to exhibit insecticidal and fungicidal effects.
Vorteile Und Einschränkungen Für Laborexperimente
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It exhibits a wide range of biological activities, making it suitable for various scientific studies. However, it also has some limitations. Its mechanism of action is not fully understood, and its potential side effects are not well documented.
Zukünftige Richtungen
There are several future directions for the study of Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI). In the pharmaceutical industry, it can be further studied for its potential applications in cancer therapy and as an antimicrobial agent. In the agricultural industry, it can be further studied for its potential applications as an insecticide and fungicide. In the materials science field, it can be further studied for its potential applications in the synthesis of various materials, including polymers and dyes.
Conclusion
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations in various scientific fields.
Synthesemethoden
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3-methyl-1-buten-3-ol in the presence of a catalyst. Another method involves the reaction of 3-methyl-1-buten-3-ol with thiosemicarbazide in the presence of a catalyst. The synthesis of Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) is an important step towards its application in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been used as a building block for the synthesis of various pharmaceuticals. In the agricultural industry, it has been found to exhibit insecticidal and fungicidal properties. In the materials science field, it has been used as a precursor for the synthesis of various materials, including polymers and dyes.
Eigenschaften
CAS-Nummer |
115755-10-7 |
|---|---|
Produktname |
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)-(9CI) |
Molekularformel |
C12H13NS |
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
2-[(E)-3-methylbut-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3/b8-7+ |
InChI-Schlüssel |
ZEZVADBKZJSLJX-BQYQJAHWSA-N |
Isomerische SMILES |
CC(C)/C=C/C1=NC2=CC=CC=C2S1 |
SMILES |
CC(C)C=CC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(C)C=CC1=NC2=CC=CC=C2S1 |
Synonyme |
Benzothiazole, 2-(3-methyl-1-butenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















